(2-(1,3-Dioxolan-2-yl)ethyl)zinc bromide is a functionalized organozinc halide reagent. Organozinc compounds are noted for being less reactive and therefore more chemoselective than analogous Grignard or organolithium reagents.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHArfU_jhiG6cWiprsxcqbx250VJwEiloQknbiDwydOo5HLviKTf7brxPOEd7dzy9rIW09LkIohsmLwPb9UUS9X8g6GSCIoIMlkcyq_4OG47X2Eg0R-wII4hae1sf7darWZ4Lv7zd8s6BdV_tJm)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmCKQ4jPDpkmWWAL142cfdOsdSOSNKhqSGajr1iy2DW89cadZ7niYbIgGr6JVE1iTkFyxlt6AKRYreqsAF6kD4S2uhhR6B7FRMShgVqAsn0_DjhK2BlCqh2gPxT1J-pChI2-jdHnlsAznpImvzUrrzsG0YlRHHfANyM__ZZTWezVwkJpuxS1fg42J-)] This specific reagent provides a masked acetaldehyde moiety, making it a valuable building block for introducing a 2-formylethyl group [-CH2CH2CHO] in complex molecule synthesis, particularly through transition-metal-catalyzed cross-coupling reactions such as the Negishi coupling.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGxc_RrcsyvpBpGfjfbwvKZOq1GGFeyZAnWstpw29sA1crpsCpQR7EQfSSRbOPkN8XYgDMwu7ibEFU5-gV3gAHUfMqczTSUFFW-79dHpbv6jIuw6bLwcw5iDhMJIC2vsHQ3ZnTQeUzuq_ZmWGw%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0UIQZ_VNeB1v9lhnJmxhzJe5NmJF7sSqS93jDsUkDxY6TqP1Ge5HG53DTksO1CqhEska1ba4w2kq59B7XrG11foRX-Mb4-zRfa_P9x6UnG8Lp6HV-sOEJxBm_Hb0RmpyPQ4mcDg0hlrUEL1WHyX39Sg%3D%3D)]
Direct substitution with more common organometallics like the analogous Grignard reagent, (2-(1,3-dioxolan-2-yl)ethyl)magnesium bromide, or the corresponding organolithium, is often unviable in multi-step synthesis. Organozinc reagents exhibit significantly higher functional group tolerance due to their lower reactivity and basicity compared to Grignard and organolithium counterparts.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHArfU_jhiG6cWiprsxcqbx250VJwEiloQknbiDwydOo5HLviKTf7brxPOEd7dzy9rIW09LkIohsmLwPb9UUS9X8g6GSCIoIMlkcyq_4OG47X2Eg0R-wII4hae1sf7darWZ4Lv7zd8s6BdV_tJm)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGxc_RrcsyvpBpGfjfbwvKZOq1GGFeyZAnWstpw29sA1crpsCpQR7EQfSSRbOPkN8XYgDMwu7ibEFU5-gV3gAHUfMqczTSUFFW-79dHpbv6jIuw6bLwcw5iDhMJIC2vsHQ3ZnTQeUzuq_ZmWGw%3D)] The latter reagents are more likely to cause unwanted side reactions, such as deprotonation or addition to sensitive functionalities like esters, ketones, or nitriles that may be present elsewhere in a complex substrate. This superior chemoselectivity makes the organozinc reagent the necessary choice for preserving molecular integrity and achieving high yields in the synthesis of advanced intermediates.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGxc_RrcsyvpBpGfjfbwvKZOq1GGFeyZAnWstpw29sA1crpsCpQR7EQfSSRbOPkN8XYgDMwu7ibEFU5-gV3gAHUfMqczTSUFFW-79dHpbv6jIuw6bLwcw5iDhMJIC2vsHQ3ZnTQeUzuq_ZmWGw%3D)]
In the synthesis of a complex substituted pyrimidine, a key intermediate for MET kinase inhibitors, (2-(1,3-dioxolan-2-yl)ethyl)zinc bromide was successfully used in a palladium-catalyzed Negishi coupling reaction. The process achieved a 79% isolated yield, demonstrating the reagent's compatibility and chemoselectivity in the presence of multiple sensitive functional groups on the heterocyclic core.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHArfU_jhiG6cWiprsxcqbx250VJwEiloQknbiDwydOo5HLviKTf7brxPOEd7dzy9rIW09LkIohsmLwPb9UUS9X8g6GSCIoIMlkcyq_4OG47X2Eg0R-wII4hae1sf7darWZ4Lv7zd8s6BdV_tJm)] The use of a less selective Grignard reagent would risk side reactions, leading to lower yields and more complex purification.
| Evidence Dimension | Isolated Yield in Complex Fragment Coupling |
| Target Compound Data | 79% |
| Comparator Or Baseline | Implied lower yield and side-product formation with corresponding Grignard reagent due to poor chemoselectivity. |
| Quantified Difference | Enables high-yield synthesis where alternatives are likely to fail or require additional protection/deprotection steps. |
| Conditions | PdCl2(dppf)-catalyzed Negishi coupling with a functionalized chloropyrimidine substrate. |
This provides concrete evidence of the reagent's suitability for complex, high-value pharmaceutical synthesis, justifying its procurement for projects where yield and purity are critical.
This organozinc reagent has been validated as a highly effective coupling partner in modern, cost-effective nickel-catalyzed systems. In a nickel-catalyzed cross-coupling with 4-chlorotoluene, a 95% yield was achieved.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHArfU_jhiG6cWiprsxcqbx250VJwEiloQknbiDwydOo5HLviKTf7brxPOEd7dzy9rIW09LkIohsmLwPb9UUS9X8g6GSCIoIMlkcyq_4OG47X2Eg0R-wII4hae1sf7darWZ4Lv7zd8s6BdV_tJm)] This demonstrates its compatibility with state-of-the-art catalytic methods that often replace more expensive palladium-based systems.
| Evidence Dimension | Isolated Yield in Ni-Catalyzed Arylation |
| Target Compound Data | 95% |
| Comparator Or Baseline | Typical yields for efficient, modern cross-coupling reactions. |
| Quantified Difference | Achieves yields at the highest end of the expected range for modern catalytic systems. |
| Conditions | Reaction with 4-chlorotoluene using a Ni(acac)2 / N-heterocyclic carbene ligand system. |
For process chemists and researchers focused on optimization, this confirms the reagent is a suitable precursor for developing high-efficiency, economically viable synthetic routes.
Organozinc reagents require activated zinc for their preparation, a step that can be inconsistent and sensitive to technique.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHArfU_jhiG6cWiprsxcqbx250VJwEiloQknbiDwydOo5HLviKTf7brxPOEd7dzy9rIW09LkIohsmLwPb9UUS9X8g6GSCIoIMlkcyq_4OG47X2Eg0R-wII4hae1sf7darWZ4Lv7zd8s6BdV_tJm)] Procuring a pre-formed, quality-controlled solution of (2-(1,3-dioxolan-2-yl)ethyl)zinc bromide at a specified molarity (e.g., 0.5 M in THF) eliminates the need for in-situ generation. This bypasses the variability of zinc activation and handling of the precursor alkyl bromide.
| Evidence Dimension | Convenience and Reproducibility |
| Target Compound Data | Ready-to-use, specified-molarity solution. |
| Comparator Or Baseline | In-situ preparation from 2-(2-bromoethyl)-1,3-dioxolane and activated zinc metal. |
| Quantified Difference | Saves multiple hours of preparation and workup time per reaction; reduces batch-to-batch variability. |
| Conditions | Standard laboratory or process scale synthesis workflow. |
This is a direct procurement advantage, translating to saved labor, reduced risk of failed reactions due to inconsistent reagent preparation, and improved overall process reliability.
Ideal for synthetic routes where a masked aldehyde must be introduced into a molecule already containing sensitive functional groups such as esters, amides, or other heterocycles. Its proven high chemoselectivity in Negishi couplings ensures maximal yield and minimizes complex purification challenges.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHArfU_jhiG6cWiprsxcqbx250VJwEiloQknbiDwydOo5HLviKTf7brxPOEd7dzy9rIW09LkIohsmLwPb9UUS9X8g6GSCIoIMlkcyq_4OG47X2Eg0R-wII4hae1sf7darWZ4Lv7zd8s6BdV_tJm)]
A preferred choice for developing and scaling efficient C-C bond-forming reactions using modern, cost-effective nickel catalysts. Its demonstrated high performance allows for the design of robust and economically favorable manufacturing processes.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmCKQ4jPDpkmWWAL142cfdOsdSOSNKhqSGajr1iy2DW89cadZ7niYbIgGr6JVE1iTkFyxlt6AKRYreqsAF6kD4S2uhhR6B7FRMShgVqAsn0_DjhK2BlCqh2gPxT1J-pChI2-jdHnlsAznpImvzUrrzsG0YlRHHfANyM__ZZTWezVwkJpuxS1fg42J-)]
The availability as a stable, ready-to-use solution makes it highly suitable for automated synthesis platforms and high-throughput experimentation. This eliminates the time-consuming and variable step of in-situ reagent preparation, ensuring higher reproducibility across library synthesis.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGxc_RrcsyvpBpGfjfbwvKZOq1GGFeyZAnWstpw29sA1crpsCpQR7EQfSSRbOPkN8XYgDMwu7ibEFU5-gV3gAHUfMqczTSUFFW-79dHpbv6jIuw6bLwcw5iDhMJIC2vsHQ3ZnTQeUzuq_ZmWGw%3D)]